4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide
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Overview
Description
4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a dimethylamino group at the 6-position, and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the cyclopropoxy group through a nucleophilic substitution reaction. The dimethylamino group can be introduced via a nucleophilic aromatic substitution reaction. Finally, the sulfonamide group is added using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar structural features but lacks the sulfonamide and cyclopropoxy groups.
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Cyclopropylamine: Contains a cyclopropyl group but lacks the pyridine and sulfonamide moieties.
Uniqueness
4-Cyclopropoxy-6-(dimethylamino)pyridine-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its lipophilicity, while the dimethylamino group increases its basicity. The sulfonamide group is crucial for its enzyme inhibitory properties.
Properties
Molecular Formula |
C10H15N3O3S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(dimethylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)9-5-8(16-7-3-4-7)6-10(12-9)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
InChI Key |
JYIAABPQOQNWOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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